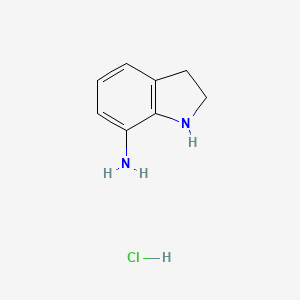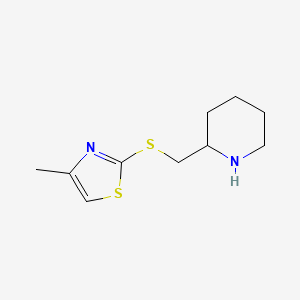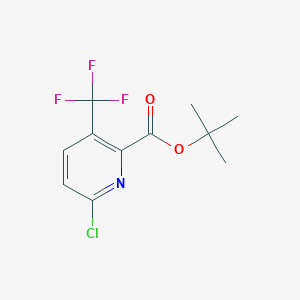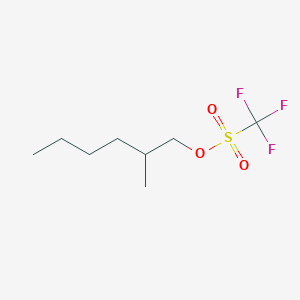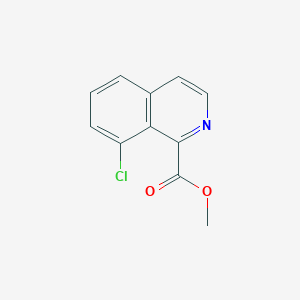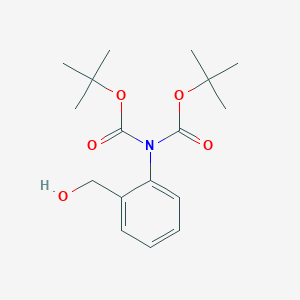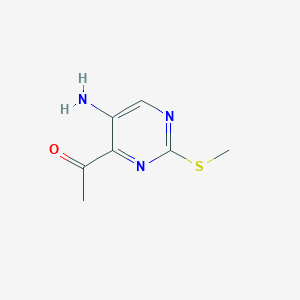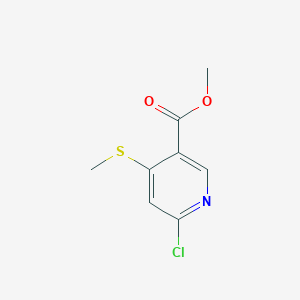
Methyl 6-chloro-4-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with methylthiol to introduce the methylthio group .
Industrial Production Methods
Industrial production methods for Methyl 6-chloro-4-(methylthio)nicotinate often involve large-scale chlorination and thiolation reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-4-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The chlorine and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the chlorine and methylthio groups, making it less reactive in certain chemical reactions.
6-Chloronicotinic acid: Contains a chlorine atom but lacks the methylthio group, resulting in different chemical properties.
4-Methylthio-nicotinic acid: Contains a methylthio group but lacks the chlorine atom, leading to variations in reactivity
Uniqueness
Methyl 6-chloro-4-(methylthio)nicotinate is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1404095-43-7 |
|---|---|
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
methyl 6-chloro-4-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO2S/c1-12-8(11)5-4-10-7(9)3-6(5)13-2/h3-4H,1-2H3 |
InChI Key |
AYUNBWHHFXZNTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


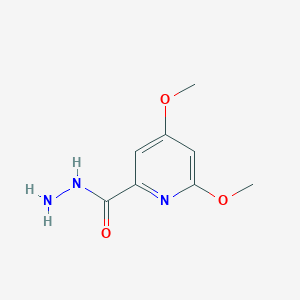

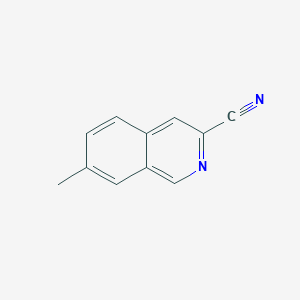
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
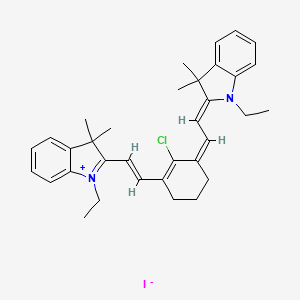
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
